Ethyl acetoacetate-2,4-13C2
Overview
Description
Ethyl acetoacetate-2,4-13C2 is a labeled compound where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in the synthesis of various organic compounds. The isotopic labeling makes it particularly useful in research applications, such as tracing reaction pathways and studying metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-2,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-2-13C and ethyl acetate-4-13C. The reaction involves the formation of an enolate ion from one molecule of ethyl acetate, which then attacks the carbonyl carbon of another molecule of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. For the labeled compound, the diketene and ethanol used would be isotopically enriched with carbon-13 at the desired positions. The reaction conditions are carefully controlled to ensure high yield and purity of the labeled product.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate-2,4-13C2 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate ion formed from this compound can undergo nucleophilic substitution reactions with alkyl halides.
Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.
Transesterification: The compound can undergo transesterification to form other esters, such as benzyl acetoacetate.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Alkylating agents: Alkyl halides, acyl chlorides
Major Products
Alkylated derivatives: Formed through nucleophilic substitution
Hydroxy esters: Formed through reduction
Other esters: Formed through transesterification
Scientific Research Applications
Ethyl acetoacetate-2,4-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic studies: Tracing metabolic pathways in biological systems.
Mechanistic studies: Investigating reaction mechanisms in organic chemistry.
Nuclear magnetic resonance (NMR) spectroscopy: Studying molecular structures and dynamics.
Isotope dilution analysis: Quantifying the concentration of compounds in complex mixtures.
Mechanism of Action
The mechanism of action of ethyl acetoacetate-2,4-13C2 involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The isotopic labeling allows researchers to trace the movement of carbon atoms through different reaction pathways, providing insights into the molecular targets and pathways involved in these processes.
Comparison with Similar Compounds
Ethyl acetoacetate-2,4-13C2 can be compared with other isotopically labeled compounds, such as:
- Ethyl acetoacetate-1,3-13C2
- Ethyl acetoacetate-3-13C
- Methyl acetoacetate-13C
Uniqueness
The unique feature of this compound is the specific labeling at the 2 and 4 positions, which makes it particularly useful for studying reactions and processes that involve these carbon atoms
Biological Activity
Ethyl acetoacetate-2,4-13C2 is a stable isotopically labeled compound used primarily in research focusing on metabolic pathways and biological activity. This compound is a derivative of ethyl acetoacetate, which is known for its role as an intermediate in various chemical syntheses. The incorporation of carbon-13 isotopes allows for advanced imaging techniques such as Magnetic Resonance Spectroscopy (MRS) to study metabolic processes in vivo.
Property | Value |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 132.13 g/mol |
Density | 1.037 g/mL at 25ºC |
Boiling Point | 181ºC |
Melting Point | -43ºC |
Flash Point | 84ºC |
Chemical Purity | 98% |
Safety Information: this compound is classified as a hazardous substance. It can cause skin and eye irritation and may pose respiratory risks if inhaled .
Ethyl acetoacetate and its derivatives, including this compound, have been shown to exhibit several biological activities:
- Inhibition of Bacterial Biofilm Formation : Research indicates that ethyl acetoacetate can inhibit the formation of bacterial biofilms, which are critical in the pathogenesis of various infections .
- Metabolic Monitoring : The use of hyperpolarized this compound in MRS allows for real-time monitoring of metabolic processes in tissues. This is particularly useful in studying conditions such as cancer where altered metabolism is a hallmark .
- Ketone Body Metabolism : Ethyl acetoacetate serves as a precursor to ketone bodies, which are important alternative energy sources during periods of low glucose availability. Studies have shown that it can be converted into β-hydroxybutyrate, impacting energy metabolism in various tissues .
Study 1: Monitoring Brain Metabolism
A study demonstrated the ability of hyperpolarized [1,3-13C2]acetoacetate to cross the blood-brain barrier (BBB) and be utilized in brain metabolism. The production of β-hydroxybutyrate from acetoacetate was monitored in both healthy and tumor-bearing mice, revealing significant differences in metabolic activity associated with tumor presence .
Study 2: Cardiac Metabolism in Diabetic Models
Another investigation utilized hyperpolarized [3-13C]acetoacetate to assess myocardial ketone body utilization in diabetic rats. The results indicated increased ketone oxidation rates compared to control groups, suggesting a compensatory mechanism for energy production in diabetic hearts .
Research Findings Summary
Recent research highlights the potential applications of this compound in various fields:
- Cancer Metabolism : Its role in monitoring metabolic changes associated with cancer provides insights into tumor biology and potential therapeutic targets.
- Diabetes Research : Understanding how this compound influences energy metabolism can lead to better management strategies for diabetes-related complications.
Properties
IUPAC Name |
ethyl 3-oxo(2,4-13C2)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-NDLBAUGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480001 | |
Record name | Ethyl acetoacetate-2,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-74-6 | |
Record name | Ethyl acetoacetate-2,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77504-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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